1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “6-nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Another related compound is “[ (6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid” with a CAS Number of 1653-46-9 .
Molecular Structure Analysis
The molecular structure of a related compound, “Methyl (6-nitro-1,3-benzothiazol-2-yl)carbamate”, can be found on ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “1- [ (6-nitro-1,3-benzothiazol-2-yl)thio]acetone”, include a molecular weight of 268.32 and a solid physical form .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds offer insights into the diverse applications of 1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives in scientific research. Notable studies demonstrate the synthesis of novel compounds with potential antitumor and antimicrobial activities. For instance, benzothiazole derivatives have been designed and synthesized as biologically stable compounds exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, new pyridine derivatives incorporating benzothiazoles have shown variable and modest antimicrobial activity against different bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2011).
Antiparasitic and Antioxidant Activities
The evaluation of antiparasitic properties against Leishmania infantum and Trichomonas vaginalis revealed that certain benzothiazole derivatives possess promising activities against these parasites, suggesting their use in antiparasitic research. Compounds with specific substitutions showed significant antiproliferative activity towards T. vaginalis and L. infantum, highlighting their potential therapeutic applications (Delmas et al., 2002). Additionally, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been screened, revealing potent antioxidants with activity surpassing that of well-known antioxidants such as ascorbic acid (Tumosienė et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c16-10-3-6(11(17)18)5-14(10)12-13-8-2-1-7(15(19)20)4-9(8)21-12/h1-2,4,6H,3,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSYJTNBAAYHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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